N-{2-nitrophenyl}hexanamide
Description
BenchChem offers high-quality N-{2-nitrophenyl}hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-nitrophenyl}hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
N-(2-nitrophenyl)hexanamide |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-4-9-12(15)13-10-7-5-6-8-11(10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |
InChI Key |
RLKAJJMNWDDHHM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Properties of the Nitro Group in N-(2-nitrophenyl)hexanamide
Abstract
The nitro group (–NO₂) is a powerful electron-withdrawing substituent that profoundly influences the chemical reactivity, spectroscopic characteristics, and overall electronic distribution of aromatic compounds. This technical guide provides a comprehensive analysis of the electronic properties imparted by the nitro group in N-(2-nitrophenyl)hexanamide. Through a detailed examination of its inductive and resonance effects, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. We will explore the synthesis of this model compound, delve into its spectroscopic signatures (NMR, IR, UV-Vis), and present a computational analysis to visualize its electronic landscape. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical applicability.
Introduction: The Dual Nature of the Nitro Group's Electronic Influence
The electronic character of the nitro group is dominated by its strong electron-withdrawing nature, which arises from a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[1][2]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a significant pull of electron density from the aromatic ring through the sigma (σ) bond framework.[1][3] This effect polarizes the C-N bond, drawing electron density away from the phenyl ring and making it more electron-deficient.
-
Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the benzene ring onto its own oxygen atoms.[1][3] This delocalization is most pronounced when the nitro group is positioned ortho or para to another substituent, as it allows for the creation of resonance structures where a positive charge develops on the aromatic ring.[4][5][6]
In the case of N-(2-nitrophenyl)hexanamide, the ortho-disposed nitro and hexanamide groups create a sterically crowded and electronically complex environment. The interplay of the nitro group's electron-withdrawing properties with the electron-donating potential of the amide nitrogen's lone pair dictates the molecule's overall reactivity and spectroscopic behavior.
Visualizing the Electronic Effects
The following diagram illustrates the distinct yet synergistic actions of the inductive and resonance effects of the nitro group on an aromatic ring.
Caption: Inductive vs. Resonance Effects of the Nitro Group.
Synthesis and Characterization of N-(2-nitrophenyl)hexanamide
To investigate the electronic properties of the nitro group in this specific molecular context, a reliable synthesis of N-(2-nitrophenyl)hexanamide is paramount. The following protocol outlines a standard and reproducible method.
Experimental Protocol: Synthesis
Objective: To synthesize N-(2-nitrophenyl)hexanamide via the acylation of 2-nitroaniline with hexanoyl chloride.
Materials:
-
2-Nitroaniline
-
Hexanoyl chloride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitroaniline (1.0 eq) in a minimal amount of pyridine and DCM. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add hexanoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the dropwise addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and by melting point determination.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of N-(2-nitrophenyl)hexanamide.
Spectroscopic Analysis: Unveiling the Electronic Fingerprints
Spectroscopic techniques provide invaluable insights into the electronic environment of a molecule. The electron-withdrawing nature of the nitro group in N-(2-nitrophenyl)hexanamide manifests in distinct shifts and patterns in its NMR, IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The powerful deshielding effect of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: The protons on the aromatic ring will be shifted downfield (to higher ppm values) compared to those in a non-nitrated analogue. The proton ortho to the nitro group and meta to the amide group is expected to be the most deshielded due to the combined inductive and resonance effects. The amide proton (N-H) may also exhibit a downfield shift and could be involved in intramolecular hydrogen bonding with the ortho-nitro group.[7]
-
¹³C NMR: The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will also show downfield shifts, with the effect being most pronounced at the ortho and para positions relative to the nitro group.
| Proton/Carbon | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |
| Aromatic Protons | 7.5 - 8.5 | - | Deshielded by the -NO₂ group's -I and -M effects. |
| Amide N-H | 8.0 - 9.5 | - | Deshielded and potentially H-bonded to the ortho-NO₂. |
| C-NO₂ | - | 140 - 150 | Strong deshielding by the directly attached nitro group. |
| Other Aromatic C | - | 115 - 140 | General deshielding of the aromatic ring. |
| Carbonyl C=O | - | 170 - 175 | Typical chemical shift for an amide carbonyl. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of both the nitro and amide functional groups.
-
Nitro Group Vibrations: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8]
-
Amide Group Vibrations: The secondary amide group shows a characteristic N-H stretch around 3370-3170 cm⁻¹ and a strong carbonyl (C=O) stretch (Amide I band) between 1680-1630 cm⁻¹.[9][10] An N-H in-plane bend (Amide II band) is also expected around 1570-1515 cm⁻¹.[9] The introduction of the electron-withdrawing nitro group is expected to increase the carbonyl stretching frequency by reducing the delocalization of the nitrogen lone pair into the carbonyl group.[7]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Amide (N-H) | Stretch | 3370 - 3170 |
| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 |
| Amide (N-H) | Bend (Amide II) | 1570 - 1515 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of nitroaromatic compounds is characterized by electronic transitions within the conjugated system. The presence of both the nitro group and the amide group, which can act as a chromophore and an auxochrome, respectively, will influence the absorption maxima (λ_max). Nitroaromatic compounds typically exhibit absorption bands in the range of 210-270 nm, with the exact position and intensity being highly dependent on the molecular structure and substitution pattern.[11][12] The spectrum of N-(2-nitrophenyl)hexanamide is expected to show characteristic π → π* and n → π* transitions.
Computational Analysis: Visualizing the Molecular Orbitals and Electrostatic Potential
To gain a deeper, quantitative understanding of the electronic landscape of N-(2-nitrophenyl)hexanamide, computational chemistry methods such as Density Functional Theory (DFT) are invaluable. These calculations allow for the visualization of molecular orbitals and the mapping of electrostatic potential.
Methodology: DFT Calculations
Protocol:
-
Structure Optimization: The 3D structure of N-(2-nitrophenyl)hexanamide is first optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated and visualized. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic excitation properties.
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution across the molecule. Electron-rich regions will be colored red, while electron-poor regions will be blue.
Expected Results and Interpretation
-
HOMO-LUMO Distribution: The HOMO is expected to be localized primarily on the amide nitrogen and the phenyl ring, representing the most available electrons for donation. Conversely, the LUMO is anticipated to be heavily localized on the nitro group, indicating its role as the primary electron acceptor.
-
ESP Map: The ESP map will visually confirm the strong electron-withdrawing nature of the nitro group, with a significant region of positive potential (blue) around it and the adjacent aromatic ring. The oxygen atoms of the nitro group and the carbonyl group will exhibit negative potential (red), indicating their high electron density.
Logical Framework for Computational Analysis
Caption: Logical flow of the computational analysis.
Quantitative Assessment: The Hammett Equation and pKa Considerations
The Hammett equation provides a quantitative means to evaluate the electronic influence of substituents on the reactivity of aromatic compounds.[13][14] The substituent constant, σ (sigma), for the nitro group is positive and large, reflecting its strong electron-withdrawing capacity. For a meta-nitro group, the σ_meta value is +0.71.[15] While the Hammett equation is not directly applicable to ortho substituents due to steric effects, the principle remains: the nitro group will significantly impact the acidity of the amide N-H proton.
The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the amide N-H proton in N-(2-nitrophenyl)hexanamide compared to an unsubstituted N-phenylhexanamide. This is because the nitro group helps to stabilize the resulting conjugate base (the anilide anion) by delocalizing the negative charge. The basicity of the amino group in 2-nitroaniline is significantly lower than that of aniline, a direct consequence of the nitro group's electron-withdrawing power.[16]
Conclusion
The electronic properties of the nitro group in N-(2-nitrophenyl)hexanamide are a textbook example of potent inductive and resonance electron withdrawal. This guide has systematically deconstructed these effects, providing a robust framework for understanding, synthesizing, and characterizing this and related nitroaromatic compounds. The detailed protocols for synthesis and analysis, combined with a theoretical and computational foundation, offer researchers and drug development professionals a comprehensive resource. The pronounced electronic influence of the nitro group, as evidenced by spectroscopic data and computational models, underscores its critical role in modulating the reactivity and properties of aromatic systems.
References
- Filo. (2026, January 16). why does presence of nitro group make the benzene ring less reactive in c..
- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
- Godfrey, M., & Murrell, J. N. (n.d.). Electronic spectra and structure of nitroanilines. Journal of the Chemical Society B: Physical Organic.
- Atlas. (2025, June 16). Solved: Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂)
- Wikipedia. (n.d.).
- Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table.
- Pearson+. (2023, December 20).
- Wikipedia. (n.d.). Nitro compound.
- Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?
- Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?
- YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.
- ResearchGate. (2025, August 6). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.
- Quora. (2018, April 23).
- Chemistry LibreTexts. (2021, July 31). 26.
- Goodpaster, J. V., & Liszewski, C. (2021, November 15). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Benchchem. (n.d.). The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:.
- Forbes, E. J., Morgan, K. J., & Newton, J. (1963). The Infrared Spectra of Some Nitro-amides. Journal of the Chemical Society.
- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- ResearchGate. (n.d.). (a)
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Wikipedia. (n.d.). 2-Nitroaniline.
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Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-(2-nitrophenyl)hexanamide
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of N-(2-nitrophenyl)hexanamide, a valuable chemical intermediate. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We detail the N-acylation of 2-nitroaniline with hexanoyl chloride, a classic example of the Schotten-Baumann reaction.[1] This guide moves beyond a simple list of steps to explain the underlying chemical principles, causality behind experimental choices, and robust methods for purification and characterization. All procedures have been designed as a self-validating system to ensure reproducibility and high-purity outcomes.
Underlying Principles: Reaction and Mechanism
The synthesis of N-(2-nitrophenyl)hexanamide is achieved through the acylation of the primary amine, 2-nitroaniline. This reaction, commonly known as the Schotten-Baumann reaction, involves the formation of an amide bond by reacting an amine with an acyl chloride in the presence of a base.[2][3] The base is crucial as it serves two primary functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can deprotonate the intermediate, driving the reaction equilibrium toward the product.[1][4]
Overall Reaction Scheme
The reaction proceeds as follows:
Figure 1. Acylation of 2-nitroaniline with hexanoyl chloride to yield N-(2-nitrophenyl)hexanamide.
Reaction Mechanism
The mechanism is a nucleophilic acyl substitution, which can be broken down into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This forms a tetrahedral intermediate.[2]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, leading to the elimination of the chloride ion (a good leaving group).
-
Deprotonation: The base (in this case, pyridine) abstracts a proton from the positively charged nitrogen atom. This neutralizes the intermediate and generates the final amide product, N-(2-nitrophenyl)hexanamide, along with pyridinium hydrochloride.[5]
Caption: Logical flow of the reaction mechanism.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Properties & Hazards |
| 2-Nitroaniline | 88-74-4 | 138.12 | 1.38 g (10.0 mmol) | Toxic, irritant, solid.[6] |
| Hexanoyl Chloride | 625-60-5 | 134.60 | 1.48 g, 1.35 mL (11.0 mmol) | Corrosive, lachrymator, liquid. |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | ~2.4 mL (30.0 mmol) | Flammable, toxic, liquid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~50 mL | Volatile, suspected carcinogen. |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | ~50 mL | Corrosive, irritant. |
| Brine (Saturated NaCl) | N/A | N/A | ~30 mL | Non-hazardous. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | As needed | Hygroscopic solid. |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | Flammable liquid. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | Non-hazardous. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with drying tube (CaCl₂)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber
-
Melting point apparatus
Experimental Protocol: Step-by-Step Synthesis
This protocol details the synthesis on a 10 mmol scale. Adjust quantities proportionally for different scales.
Caption: High-level experimental workflow.
Reaction Setup
-
Place 1.38 g (10.0 mmol) of 2-nitroaniline into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the 2-nitroaniline.
-
Add 2.4 mL (30.0 mmol) of anhydrous pyridine to the solution. Pyridine acts as both a base and a catalyst.[4]
-
Fit the flask with a dropping funnel and a reflux condenser topped with a drying tube.
-
Place the entire apparatus in an ice-water bath and cool the solution to 0-5 °C with stirring.
Acylation Reaction
-
Dissolve 1.35 mL (11.0 mmol, 1.1 equivalents) of hexanoyl chloride in 10 mL of anhydrous DCM in the dropping funnel.
-
Add the hexanoyl chloride solution dropwise to the stirred 2-nitroaniline solution over a period of 20-30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 2-nitroaniline spot has disappeared.
Work-up and Isolation
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Wash the mixture sequentially with:
-
25 mL of 1M HCl (to remove excess pyridine).
-
25 mL of deionized water.
-
25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
25 mL of brine (to reduce the solubility of the organic product in the aqueous layer).
-
-
Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
-
The crude product, a solid, should be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.
Characterization and Analysis
-
Appearance: The final product should be a crystalline solid.
-
Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.
-
FTIR Spectroscopy: Acquire an IR spectrum. Expect to see characteristic peaks for:
-
N-H stretch (amide): ~3300-3400 cm⁻¹
-
C=O stretch (amide): ~1660-1680 cm⁻¹
-
N-O stretch (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
-
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) should show characteristic signals for the hexanoyl chain protons and the aromatic protons of the nitrophenyl group.
Health & Safety Precautions
All operations must be conducted inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
2-Nitroaniline: Toxic by inhalation, ingestion, and skin contact.
-
Hexanoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation exposure.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive hexanoyl chloride (hydrolyzed).2. Insufficient reaction time or temperature.3. Wet reagents or solvent. | 1. Use freshly opened or distilled hexanoyl chloride.2. Extend reaction time and monitor by TLC.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product is Oily/Gummy | 1. Impurities present.2. Incomplete removal of pyridine.3. Incorrect recrystallization solvent. | 1. Repeat the aqueous work-up washes carefully.2. Ensure the 1M HCl wash was performed thoroughly.3. Try alternative solvent systems for recrystallization (e.g., Toluene/Hexane). |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., di-acylation). | 1. Continue stirring and re-check after 1 hour.2. Ensure slow, controlled addition of the acyl chloride. Purify via column chromatography if recrystallization fails. |
References
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
- Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
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Application Note: High-Performance Liquid Chromatography Method Development for the Quantitation of N-(2-nitrophenyl)hexanamide
This Application Note is structured to guide researchers through the de novo method development for N-(2-nitrophenyl)hexanamide . It moves beyond simple recipe-following, providing the chemical logic required to adapt the method for specific matrices (e.g., reaction mixtures, pharmaceutical formulations).
)Introduction & Chemical Context
N-(2-nitrophenyl)hexanamide is a hydrophobic amide derivative synthesized from 2-nitroaniline and hexanoic acid. In drug development and organic synthesis, it often appears as a stable intermediate or a target derivative for characterizing nitro-aromatic amines.
Developing a robust HPLC method for this compound requires addressing two competing physicochemical properties:
-
The Nitro Group (
): A strong electron-withdrawing group at the ortho position creates a permanent dipole and significant UV absorption. -
The Hexyl Chain (
): A non-polar tail that drastically increases the partition coefficient (LogP ~3.1), necessitating a Reverse Phase (RP-HPLC) approach with high organic strength.
Core Challenges
-
Hydrophobicity: The hexyl chain can cause excessive retention or carryover if the gradient flush is insufficient.
-
Peak Tailing: Nitro-aromatics are prone to interacting with residual silanols on silica columns.
-
Detection Specificity: While the nitro group is chromophoric, distinguishing the amide from its potential hydrolysis product (2-nitroaniline) requires careful wavelength selection.
Physicochemical Profiling & Method Strategy
Before mixing solvents, we define the method parameters based on the molecule's "personality."
| Property | Value / Characteristic | Impact on Method |
| Molecular Weight | 236.27 g/mol | Suitable for standard HPLC or UHPLC; MS compatible. |
| LogP (Predicted) | ~3.1 - 3.5 | High Retention. Requires a C18 column and a gradient ending >80% Organic. |
| pKa | Amide H is neutral/weakly acidic | pH control is less critical for retention but vital for peak shape. Acidic pH recommended. |
| UV Chromophore | Nitrobenzene moiety | Primary |
The "Why" Behind the Conditions
-
Stationary Phase: A C18 (Octadecyl) column is selected to engage the hexyl tail via hydrophobic interaction. A "Base Deactivated" (End-capped) column is mandatory to prevent the nitro group from dragging on free silanols.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity (lower backpressure) and typically provides sharper peaks for nitro-aromatics.
-
Modifier: 0.1% Formic Acid . This maintains the mobile phase at pH ~2.7. While the amide is neutral, the acidic environment suppresses the ionization of residual silanols on the column, sharpening the peak.
Visualizing the Workflow
The following diagram outlines the logical progression from scouting to validation.
Caption: Logical workflow for developing the HPLC method, moving from chemical properties to validated parameters.
Experimental Protocols
Protocol A: Preparation of Standards
Accuracy here is the foundation of the entire assay.
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of N-(2-nitrophenyl)hexanamide reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (HPLC Grade) . Sonicate for 5 minutes if necessary.
-
Note: Do not use water in the stock solution; the hexyl chain may cause precipitation at high concentrations.
-
-
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Water:Acetonitrile .
-
Why 50:50? This matches the initial mobile phase conditions closer than pure ACN, preventing "solvent shock" (peak distortion) upon injection.
-
Protocol B: The Scouting Run (Generic Gradient)
Use this protocol to determine where the peak elutes.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Detection: DAD scanning 200–400 nm (Extract chromatogram at 254 nm).
Gradient Table:
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Injection stabilization |
| 15.0 | 95 | Linear Ramp |
| 20.0 | 95 | Wash (Remove hydrophobic impurities) |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | Ready for next injection |
Expected Result: Due to the hexyl chain, the analyte will likely elute late (approx. 10–12 minutes in this gradient). If it elutes too late, increase the starting %B.
Optimized Method Parameters
Based on the physicochemical properties, the following "Final Method" is recommended for routine quantitation. This method uses an isocratic approach (or shallow gradient) for better reproducibility if the sample matrix is simple.
Final Method Conditions
-
Column: C18 End-capped, 4.6 x 100 mm, 3.5 µm (Higher efficiency).
-
Mobile Phase: Isocratic 30% A / 70% B .[1]
-
Flow Rate: 1.2 mL/min.
-
Wavelength: 240 nm (Primary Quantitation) and 254 nm (Reference).
-
Run Time: ~8 minutes.
System Suitability Criteria (Self-Validating System)
To ensure the data is trustworthy, every run must pass these checks:
-
Retention Time (RT) Precision: %RSD of RT < 0.5% (n=5 injections).
-
Tailing Factor (
): Must be < 1.5. (If >1.5, the column is aging or pH is too high). -
Theoretical Plates (
): > 5000 plates.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Peak Split / Shoulder | Solvent Mismatch | Dissolve sample in mobile phase (70% ACN) instead of 100% ACN. |
| Drifting Retention | Temperature Fluctuation | Ensure column oven is set to 30°C or 35°C; do not rely on ambient temp. |
| High Backpressure | Precipitation | Check if buffer salts (if used) precipitated in high % ACN. Switch to Formic Acid.[2][3] |
| Ghost Peaks | Carryover | The hexyl chain is sticky. Add a "needle wash" step with 100% ACN between injections. |
References
-
PubChem. (2025).[6][7][8] N-(4-nitrophenyl)hexanamide Compound Summary. National Library of Medicine.[9] [Link]
-
Goodpaster, J. V., et al. (2021).[10] A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 2-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(4-nitrophenyl)hexanamide | C12H16N2O3 | CID 3602093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-Nitrophenyl)-N-phenylnitrous amide | C12H9N3O3 | CID 12835568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- | C18H21N3O3 | CID 3047324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of N-(2-nitrophenyl)hexanamide Stock Solutions for In Vitro Assays
Abstract
This document provides a comprehensive guide for the preparation, quality control, and storage of N-(2-nitrophenyl)hexanamide stock solutions intended for in vitro biological assays. Given its predicted hydrophobic nature, achieving accurate and reproducible experimental outcomes is critically dependent on proper solubilization and handling. We present a detailed protocol grounded in established best practices for working with poorly water-soluble small molecules, emphasizing the rationale behind key steps to minimize experimental variability and solvent-induced artifacts.
Introduction: The Challenge of Hydrophobic Compounds
N-(2-nitrophenyl)hexanamide is a small molecule whose structure, featuring a nitrophenyl group and a hexanamide aliphatic chain, suggests significant hydrophobicity and, consequently, low aqueous solubility. This property is common among many biologically active compounds and presents a significant challenge for in vitro testing, which is typically conducted in aqueous cell culture media or buffer systems. Improper preparation of stock solutions can lead to a host of problems, including compound precipitation, inaccurate concentration, and ultimately, unreliable and irreproducible data.
This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for preparing high-quality stock solutions of N-(2-nitrophenyl)hexanamide, ensuring the integrity of their in vitro experiments.
Pre-Protocol Considerations: Compound Properties and Solvent Selection
A thorough understanding of the compound's physicochemical properties is the foundation of a reliable protocol. While detailed experimental data for N-(2-nitrophenyl)hexanamide is not widely published, we can infer its properties from its structure and related analogs.
Physicochemical Profile
The data below is estimated based on the structure and data from similar compounds, such as N-(4-nitrophenyl)hexanamide[1]. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
| Property | Estimated Value / Information | Rationale & Significance |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Essential for calculating molar concentrations. |
| Molecular Weight | ~236.27 g/mol | Used for precise weighing to achieve a target molarity. |
| Predicted XLogP3 | ~3.1 | An XLogP3 value >3 indicates high hydrophobicity and poor water solubility[1]. |
| Appearance | Likely a solid (powder/crystals) | The physical form dictates the initial handling steps. |
| Aqueous Solubility | Predicted to be very low | Direct dissolution in aqueous buffers or media is not feasible. |
The Critical Role of Solvent Selection
For sparingly water-soluble compounds, an organic solvent is required to create a concentrated stock solution that can then be diluted into the aqueous assay medium[2].
Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solvating power for a broad range of polar and nonpolar compounds, its miscibility with water, and its relatively low volatility[3].
However, the choice of DMSO is not without consequence. At certain concentrations, DMSO itself can induce cellular effects, including cytotoxicity, differentiation, and modulation of gene expression, which can confound experimental results[2][4][5][6]. It is imperative to determine the highest tolerable concentration of DMSO for the specific assay and cell line being used.
General Best Practices for Solvent Use:
-
Final Concentration: The final concentration of DMSO in the in vitro assay should typically be kept below 0.5%, with a target of ≤0.1% being preferable to minimize solvent-induced artifacts[7][8].
-
Vehicle Control: Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO (or the chosen solvent) as the highest concentration of the test compound. This allows for the differentiation between the compound's effects and any effects of the solvent itself[9].
-
Solvent Purity: Always use high-purity, anhydrous, sterile-filtered DMSO (or other solvents) to prevent contamination and compound degradation.
Workflow for Stock Solution Preparation and Use
The following diagram outlines the comprehensive workflow, from receiving the compound to its final application in an assay.
Caption: Workflow for preparing and using N-(2-nitrophenyl)hexanamide stock solutions.
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point, providing flexibility for a wide range of final assay concentrations.
Required Materials
-
N-(2-nitrophenyl)hexanamide powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or light-blocking microcentrifuge tubes or cryovials
-
Sterile, positive-displacement or low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure
Note: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility, especially for solutions intended for cell-based assays.
-
Calculation: Calculate the mass of N-(2-nitrophenyl)hexanamide required.
-
For 1 mL of a 10 mM stock solution (using MW = 236.27 g/mol ):
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 236.27 g/mol × 1000 mg/g = 2.36 mg
-
-
Weighing: Accurately weigh out 2.36 mg of the compound powder and transfer it to a sterile, appropriately labeled amber vial.
-
Expert Tip: If the compound appears waxy or static, it can be difficult to weigh accurately. In such cases, weigh the vial before and after adding the compound to determine the exact mass transferred[10].
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid material has dissolved.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm the solution briefly to 37°C[7]. Allow the solution to return to room temperature before proceeding. The final solution should be clear and free of any particulates.
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials[9][11].
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months)[8]. Ensure vials are clearly labeled with the compound name, concentration, solvent, and preparation date[12][13].
Quality Control and Validation
A robust in vitro experiment relies on a well-characterized stock solution. The following QC steps are essential for ensuring the validity of your results.
-
Certificate of Analysis (CoA): Always begin by reviewing the supplier's CoA for identity, purity (typically by HPLC or NMR), and other relevant data.
-
Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified using UV-Vis spectrophotometry if the compound has a known extinction coefficient at a specific wavelength. Alternatively, HPLC with a standard curve can provide a highly accurate assessment of both concentration and purity[14].
-
Sterility: For cell-based assays, if there is any doubt about the sterility of the preparation process, the DMSO stock can be passed through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).
-
Post-Thaw Inspection: Before each use, visually inspect a thawed aliquot for any signs of precipitation. If precipitate is observed, attempt to redissolve it by warming and vortexing as described above[10]. If it does not redissolve, the aliquot should not be used.
Application: Preparing Working Solutions for In Vitro Assays
This section describes the dilution of the 10 mM DMSO stock into an aqueous medium for a representative cell-based assay.
Objective: To prepare a 10 µM final concentration in a cell culture well containing 1 mL of medium.
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Recommended): To avoid issues with precipitation when adding a highly concentrated organic solution directly to an aqueous medium, a stepwise dilution is recommended[8][15].
-
Prepare an intermediate solution (e.g., 100 µM) by diluting the 10 mM stock 1:100 in pre-warmed sterile cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your assay wells.
-
To achieve a 10 µM final concentration in 1 mL, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of medium.
-
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO-containing medium (prepared without the compound) to control wells. The final DMSO concentration in both the treated and vehicle control wells will be 0.1%.
Caption: Impact of solvent concentration on the integrity of in vitro assay results.
Conclusion
The biological activity observed in an in vitro assay is only as reliable as the quality of the reagents used. For hydrophobic compounds like N-(2-nitrophenyl)hexanamide, meticulous preparation and handling of stock solutions are paramount. By following the detailed protocols and best practices outlined in this application note—including careful solvent selection, adherence to concentration limits, inclusion of vehicle controls, and proper storage—researchers can significantly enhance the accuracy, reproducibility, and overall integrity of their experimental data.
References
-
Bíliková, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–883. Available at: [Link][4][5]
-
Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(14), 5592–5598. Available at: [Link][2]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link][11]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link][6]
-
IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link][12]
-
Kent State University. Proper Chemical Storage. Compliance and Risk Management. Available at: [Link][13]
-
Securastock. (2025). How to Store Chemical Supplies in the Workplace and Reduce Theft. Available at: [Link][16]
-
Kymos. (2025). Quality control of small molecules. Available at: [Link][14]
-
Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link][7]
-
Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at: [Link][15]
-
PubChem. N-(4-nitrophenyl)hexanamide. National Center for Biotechnology Information. Available at: [Link][1]
Sources
- 1. N-(4-nitrophenyl)hexanamide | C12H16N2O3 | CID 3602093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. Proper Chemical Storage | Compliance and Risk Management [kent.edu]
- 14. Quality control of small molecules - Kymos [kymos.com]
- 15. researchgate.net [researchgate.net]
- 16. securastock.com [securastock.com]
Application Note & Protocol: Microwave-Assisted Synthesis of N-(2-nitrophenyl)hexanamide
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of N-(2-nitrophenyl)hexanamide utilizing Microwave-Assisted Organic Synthesis (MAOS). N-aryl amides are significant pharmacophores, and their synthesis is a cornerstone of medicinal chemistry and drug development. Traditional synthetic routes often involve prolonged reaction times, high temperatures, and the use of hazardous reagents.[1] This application note details a validated protocol that leverages the benefits of microwave irradiation to overcome these limitations, offering a greener, faster, and more efficient alternative. We will delve into the mechanistic principles of microwave heating, provide a step-by-step experimental protocol, and discuss the expected outcomes and characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize amide bond formation.
Introduction: The Advantages of Microwave-Assisted Amide Synthesis
The amide bond is one of the most fundamental linkages in organic and medicinal chemistry, prevalent in over 25% of all existing drugs. The formation of N-aryl amides, in particular, can be challenging due to the lower nucleophilicity of anilines compared to aliphatic amines. Conventional heating methods, which rely on conduction and convection, transfer energy inefficiently and non-uniformly, often leading to longer reaction times, increased side product formation, and thermal degradation of sensitive molecules.[2][3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] Unlike conventional heating, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture, resulting in rapid and uniform heating.[2][3][5] This "in-core" volumetric heating leads to several distinct advantages:
-
Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to mere minutes.[1][4][6]
-
Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and improved product yields.[4][7][8][9]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than traditional methods.[5][8]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent consumption and waste generation.[5][7][8]
This protocol for the synthesis of N-(2-nitrophenyl)hexanamide demonstrates the practical application of these principles, providing a robust and reproducible method for researchers.
Reaction Mechanism and Rationale
The microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide proceeds via a direct amidation reaction between 2-nitroaniline and hexanoic acid. The reaction is typically facilitated by a coupling agent or can be carried out under catalyst-free conditions at elevated temperatures achievable with microwave heating.
The efficiency of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[2][8][10] Polar molecules, such as the reactants and any polar solvent, align themselves with the oscillating electric field of the microwaves. This constant realignment generates friction, leading to rapid and uniform heating of the reaction mixture.[2][10]
In this specific synthesis, the polarity of the reactants, particularly the nitro group and the carboxylic acid, allows for efficient absorption of microwave energy. The elevated temperature achieved within the sealed reaction vessel accelerates the condensation reaction, driving the equilibrium towards the formation of the amide product and water. While the reaction can proceed without a catalyst under microwave conditions, the use of a mild acid or a carbodiimide coupling agent can further enhance the reaction rate. For this protocol, we will focus on a solvent-free, catalyst-free approach to emphasize the green chemistry aspects of MAOS.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide.
Materials and Equipment
| Reagents | Equipment |
| 2-Nitroaniline | Microwave Synthesizer |
| Hexanoic Acid | 10 mL Microwave Reaction Vial |
| Ethyl Acetate | Magnetic Stir Bar |
| Sodium Bicarbonate (sat. aq. solution) | Rotary Evaporator |
| Brine (sat. aq. NaCl solution) | Thin Layer Chromatography (TLC) Plates |
| Anhydrous Magnesium Sulfate | Glassware for workup |
| Deionized Water | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine 2-nitroaniline (1.0 mmol, 138.1 mg) and hexanoic acid (1.2 mmol, 0.15 mL).
-
Vial Sealing: Add a magnetic stir bar to the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 180°C for 15 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening it.
-
Workup and Extraction:
-
Dilute the reaction mixture with 20 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of deionized water, and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.
Caption: Experimental workflow for the synthesis of N-(2-nitrophenyl)hexanamide.
Expected Results and Data Presentation
The microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide is expected to proceed with high efficiency, yielding the desired product in a significantly shorter time frame compared to conventional heating methods.[1][11]
| Parameter | Conventional Method (Typical) | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours (e.g., 2-12 h) | 10-20 minutes | [1][12] |
| Temperature | Reflux temperature of solvent | 180°C (superheating) | [10] |
| Yield | Moderate to Good | Good to Excellent (>85%) | [1][11] |
| Workup | Standard extraction and purification | Standard extraction and purification | |
| Solvent | Often requires a high-boiling solvent | Solvent-free or minimal solvent | [7][13] |
Product Characterization
The identity and purity of the synthesized N-(2-nitrophenyl)hexanamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure of the amide.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Safety Considerations
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used due to the risk of explosion from pressure buildup in sealed vessels.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Be aware that reactions in sealed vessels can reach high pressures. Ensure the reaction vial is not filled to more than one-third of its volume.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide. The described method is rapid, efficient, and aligns with the principles of green chemistry, offering a superior alternative to traditional synthetic approaches.[7][12] The significant reduction in reaction time and potential for higher yields make this technique particularly valuable for high-throughput synthesis and library generation in drug discovery and development.[4][9]
References
- Vertex AI Search. (n.d.). Specific effects of microwave - Solid supported reaction.
- ResearchGate. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
- PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
- ResearchGate. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.
- BS Publications. (n.d.). PART - 1 INTRODUCTION.
- ResearchGate. (n.d.). Synthesis-of-Amides-from-Esters-And-Amines-Under-Microwave-Irradiation.pdf.
- PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- MDPI. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
- International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Research Journal of Chemical Sciences. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ResearchGate. (2025, October 25). Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.
- Academia.edu. (n.d.). (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction.
- JOCPR. (n.d.). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Wiley Online Library. (n.d.). Controlled Microwave Heating in Modern Organic Synthesis.
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- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
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- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 11. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in the Acylation of 2-Nitroaniline
Welcome to the technical support center for the acylation of 2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired N-acylated product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation of 2-nitroaniline is resulting in a low yield. What are the primary factors contributing to this?
A1: Low yields in the acylation of 2-nitroaniline are a frequent challenge, primarily stemming from the inherent electronic properties of the starting material. The principal factors include:
-
Reduced Nucleophilicity of the Amine: The defining feature of 2-nitroaniline is the powerful electron-withdrawing nature of the ortho-nitro group. This significantly diminishes the electron density on the amine nitrogen, making it a weak nucleophile.[1][2] Consequently, the reaction often requires more forcing conditions compared to the acylation of aniline.[1]
-
Inadequate Base Strength: A common pitfall is the use of a base that is too weak to effectively deprotonate the weakly basic amine or neutralize the acid byproduct generated during the reaction (e.g., HCl if using an acyl chloride). For deactivated anilines like 2-nitroaniline, stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often necessary to drive the reaction forward.[1][3]
-
Suboptimal Reaction Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient to achieve a reasonable reaction rate.[1] Increasing the temperature, typically in the range of 80-120°C, is a common strategy to overcome the activation energy barrier.[1]
-
Improper Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1] These solvents can effectively dissolve the reactants and stabilize any charged intermediates, thereby accelerating the reaction rate.[1]
Q2: I am observing multiple products on my TLC plate. What are the likely side products and how can I prevent their formation?
A2: The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the formation of one or more side products. The most common of these in the acylation of 2-nitroaniline is the N,N-diacylated product.
-
N,N-Diacylation: This occurs when the initially formed mono-acylated product undergoes a second acylation. This is particularly prevalent when using a strong base, which can deprotonate the amide proton of the mono-acylated product, creating a highly nucleophilic anion that readily reacts with another equivalent of the acylating agent.[3][4]
Strategies to Minimize Diacylation:
| Strategy | Rationale |
| Use a Stoichiometric Amount of Acylating Agent | Employing a slight excess of 2-nitroaniline (1.1 to 1.5 equivalents) relative to the acylating agent can favor the formation of the mono-acylated product.[1] |
| Control Base Strength and Stoichiometry | Using a weaker base, such as pyridine, can prevent the deprotonation of the mono-acylated product, thus inhibiting the second acylation.[3] If a strong base is necessary, using it in a strictly stoichiometric amount is crucial. |
| Monitor Reaction Progress Carefully | Running the reaction to partial conversion of the starting material can also favor mono-alkylation.[1] |
| Alternative Procedure for Clean Mono-amides | In cases where diacylation is persistent, an alternative is to intentionally form the diacyl derivative and then selectively hydrolyze it to the desired mono-amide using a controlled amount of a base like sodium hydroxide.[3][4] |
Q3: Can O-acylation of the nitro group occur?
A3: While N-acylation is the predominant reaction pathway due to the higher nucleophilicity of the amine group compared to the oxygen atoms of the nitro group, O-acylation is a theoretical possibility, especially under harsh reaction conditions.[1][5] However, in the context of typical acylation reactions of 2-nitroaniline, it is not a commonly reported or significant side reaction. The lone pair of electrons on the nitrogen atom of the amino group is more available for nucleophilic attack than the electrons on the oxygen atoms of the nitro group, which are delocalized through resonance.[6]
Q4: How do I choose the optimal acylating agent for my reaction?
A4: The choice of acylating agent depends on the desired reactivity and the specific requirements of your synthesis. The two most common classes are acyl halides and acyl anhydrides.
| Acylating Agent | Advantages | Disadvantages |
| Acyl Halides (e.g., Acetyl Chloride) | Highly reactive, often leading to faster reaction times. | Generates a stoichiometric amount of strong acid (e.g., HCl), which must be neutralized by a base. Can be more prone to side reactions if not controlled carefully. |
| Acyl Anhydrides (e.g., Acetic Anhydride) | Generally less reactive than acyl halides, allowing for more controlled reactions.[7] The byproduct is a carboxylic acid, which is less corrosive than a hydrohalic acid. | May require higher temperatures or longer reaction times. |
For the acylation of the weakly nucleophilic 2-nitroaniline, a more reactive acylating agent like an acyl chloride might be necessary to achieve a reasonable reaction rate. However, careful control of the reaction conditions, particularly temperature and the rate of addition, is crucial to prevent side reactions.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of 2-Nitroaniline
This protocol provides a general starting point for the acylation of 2-nitroaniline. Optimization of specific parameters may be required for different acylating agents.
Materials:
-
2-Nitroaniline
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Base (e.g., potassium carbonate or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-nitroaniline (1.0 equivalent).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and the anhydrous solvent (to achieve a concentration of approximately 0.1 M).
-
Acylation: Begin vigorous stirring. Slowly add the acylating agent (1.05 equivalents) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography or recrystallization.[1]
Visualizing the Reaction Pathway
Caption: Desired N-acylation pathway and potential diacylation side reaction.
Analytical Methods for Monitoring the Reaction
Accurate monitoring of the reaction is crucial for optimizing conditions and maximizing the yield of the desired product.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the progress of the reaction by observing the disappearance of starting material and the appearance of the product(s). |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the conversion of starting material and the formation of products. HPLC is particularly useful for accurately determining the ratio of mono- to di-acylated products.[8][9][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of the products by providing molecular weight information. This is especially valuable for identifying unexpected side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the isolated products, confirming the regioselectivity of the acylation (N- vs. O-acylation).[11] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the acylation of 2-nitroaniline.
References
-
Wikipedia. (2023, December 28). 2-Nitroaniline. In Wikipedia. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]
-
Difference Between. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O -. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Retrieved from [Link]
- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
-
ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of 2‐nitroanilines with benzyl alcohol. Reaction conditions:. Retrieved from [Link]
-
Sudebno-meditsinskaia ekspertiza. (n.d.). [The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials]. Retrieved from [Link]
-
Quora. (2023, February 25). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. Retrieved from [Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. differencebetween.com [differencebetween.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. magritek.com [magritek.com]
Addressing steric hindrance effects in N-(2-nitrophenyl)hexanamide formation
Ticket ID: #RXN-02-NO2-HEX Status: Open Subject: Overcoming steric and electronic barriers in ortho-nitroaniline acylation.
Executive Summary: The "Ortho-Nitro" Paradox
You are likely experiencing low yields (<20%) or recovered starting material when attempting to react 2-nitroaniline with hexanoyl chloride using standard Schotten-Baumann conditions (e.g.,
The Root Cause: This is not merely a steric issue; it is a steric-electronic synergy .
-
Electronic Deactivation: The nitro group (
) at the ortho position is a potent electron-withdrawing group (EWG). It delocalizes the nitrogen lone pair into the aromatic ring and the nitro group itself, reducing the of the conjugate acid to ~ -0.28 (compared to ~4.6 for aniline). This makes 2-nitroaniline a remarkably poor nucleophile. -
Steric Hindrance: The ortho-nitro group physically blocks the approach of the electrophile (hexanoyl chloride) to the amine.
This guide provides three tiered protocols to force this reaction to completion.
Module 1: Mechanistic Diagnostics (The "Why")
Before altering your protocol, understand the failure mode. Standard acylation relies on the amine attacking the carbonyl carbon. In your system, the amine is "deactivated."
Visualizing the Barrier
The following diagram illustrates why standard conditions fail and how we bypass them using Hypernucleophilic Catalysis (DMAP) or Anionic Activation (NaH).
Figure 1: Mechanistic pathways. Standard conditions fail because the amine cannot overcome the activation energy. Path A activates the electrophile; Path B activates the nucleophile.
Module 2: Protocol Optimization (The "How")
Method A: The "Gold Standard" (DMAP Catalysis)
Use this for standard lab-scale synthesis (100mg - 5g).
The Logic: Since 2-nitroaniline is weak, we must make the acylating agent stronger. DMAP (4-Dimethylaminopyridine) attacks hexanoyl chloride to form an
Reagents:
-
2-Nitroaniline (1.0 equiv)
-
Hexanoyl Chloride (1.2 equiv)
-
Pyridine (Solvent & Base) OR DCM + TEA (2.0 equiv)
-
DMAP (0.1 - 0.2 equiv) [CRITICAL]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve 2-nitroaniline in anhydrous Pyridine (0.5 M concentration).
-
Note: If using DCM, add TEA and DMAP now.
-
-
Activation: Cool to 0°C. Add Hexanoyl Chloride dropwise.
-
Observation: A precipitate (pyridinium salts) may form immediately.
-
-
Catalysis: Add DMAP (if using pyridine solvent) and warm to Reflux (115°C) for 12–24 hours.
-
Why Reflux? The steric bulk requires thermal energy to overcome the rotational barrier.
-
-
Monitoring: Check TLC. If starting material persists, add another 0.5 equiv of acid chloride and reflux for 6 more hours.
Method B: The "Nuclear Option" (NaH Deprotonation)
Use this if Method A fails or yields remain <50%.
The Logic: Instead of waiting for the weak neutral amine to react, we convert it into a negatively charged anilide anion using Sodium Hydride (NaH). This species is a powerful nucleophile that ignores electronic deactivation.
Safety Warning: NaH reacts violently with moisture. Use strictly anhydrous conditions.
Protocol:
-
Setup: Flame-dry a 2-neck flask; maintain positive
pressure. -
Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve 2-nitroaniline in THF and add dropwise to the NaH suspension.
-
Observation: Evolution of
gas.[1] Solution often turns deep red/orange (formation of the anion).
-
-
Incubation: Stir at Room Temp (RT) for 30 mins to ensure complete deprotonation.
-
Acylation: Cool back to 0°C. Add Hexanoyl Chloride (1.2 equiv) dropwise.
-
Completion: Warm to RT. Reaction is usually complete within 1 hour.
Module 3: Troubleshooting & Data
Comparative Efficiency Table
| Variable | Standard Conditions | DMAP Catalyzed | NaH (Anion Method) |
| Reagents | DCM, TEA | Pyridine, DMAP (cat.) | THF, NaH |
| Temp | RT | Reflux (115°C) | 0°C |
| Time | 24-48 hrs | 12-24 hrs | 1-2 hrs |
| Typical Yield | < 15% | 60 - 80% | 85 - 95% |
| Main impurity | Unreacted Amine | Pyridinium salts | Mineral oil (from NaH) |
FAQ: Common Failure Points
Q: I see a new spot on TLC, but it reverts to starting material during workup.
-
A: Your product might be hydrolyzing.[2] The amide bond in electron-deficient anilines can be labile. Avoid highly acidic or basic washes. Use a neutral buffer (pH 7) or mild dilute HCl (0.5M) for the initial wash, and process quickly.
Q: The NaH reaction turned black/tarry.
-
A: You likely had water present, or the temperature was too high during NaH addition. The nitro group is sensitive to reduction or polymerization under harsh basic conditions if not controlled. Keep it at 0°C during addition.
Q: How do I remove unreacted 2-nitroaniline?
-
A: This is difficult because 2-nitroaniline is so weakly basic that it doesn't protonate/dissolve well in mild acid washes.
References
-
Nucleophilicity of Nitroanilines
-
Basicity of Substituted Arylamines.[4] Chemistry LibreTexts. (Explains the
shift due to EWG).
-
-
DMAP Catalysis Mechanism
- DMAP-Catalyzed Acylation: The Steglich Mechanism. Organic Chemistry Portal.
-
Sodium Hydride Protocols
-
Steric Hindrance in Ortho-Substitution
- Ortho-Effect in Electrophilic Aromatic Substitution and N-Acyl
Sources
Technical Support Center: Crystallization of N-(2-nitrophenyl)hexanamide
Welcome to the technical support center for challenges related to the synthesis and purification of drug development intermediates. This guide provides in-depth troubleshooting for a common and often frustrating issue encountered during the isolation of N-(2-nitrophenyl)hexanamide: "oiling out" or liquid-liquid phase separation during crystallization. Our goal is to provide you with the foundational knowledge and actionable protocols to overcome this challenge, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" and why does it happen during the crystallization of N-(2-nitrophenyl)hexanamide?
"Oiling out" is a phenomenon where a solute, in this case, N-(2-nitrophenyl)hexanamide, separates from a solution as a liquid phase (an oil) rather than as solid crystals. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment. For a molecule like N-(2-nitrophenyl)hexanamide, which possesses a flexible hexyl chain and a polar nitro-amide functional group on an aromatic ring, the intermolecular forces are complex. Oiling out is often triggered by one of the following conditions:
-
High Supersaturation: The concentration of the dissolved compound is too high for the given solvent and temperature, causing it to crash out of solution rapidly.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth to occur. The system instead opts for the kinetically faster, but thermodynamically less stable, liquid-liquid phase separation.
-
Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization. For instance, a solvent in which the compound is excessively soluble can lead to the formation of a highly concentrated, oily phase upon cooling. Conversely, a solvent in which it is nearly insoluble can cause rapid, amorphous precipitation.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, inhibiting nucleation and promoting the formation of an oil.
Q2: Is the "oil" that forms a lost product? Can it be recovered?
The oil is not a lost product; it is simply your target compound, N-(2-nitrophenyl)hexanamide, in a liquid, supercooled, or amorphous state. It is crucial to handle this phase correctly to induce crystallization. Allowing the oil to solidify without control often results in a low-purity, amorphous solid that traps solvent and impurities. The primary goal is to coax this oil into a crystalline form, which is almost always achievable with the right intervention.
Q3: Why is a crystalline product preferred over an amorphous solid obtained from the oil?
Crystallization is a highly effective purification technique. The formation of a well-ordered crystal lattice tends to exclude foreign molecules (impurities). An amorphous solid, which can form when an oil solidifies, is a disordered matrix that can trap significant amounts of solvent and impurities, leading to a lower purity product that may be difficult to handle and dry. Crystalline solids are also generally more stable and have more consistent physical properties.
Troubleshooting Guide: From Oiled Out to Crystalline Solid
This section provides a systematic approach to resolving an oiling out event with N-(2-nitrophenyl)hexanamide.
Initial Observation: An oil has formed upon cooling my crystallization mixture.
Step 1: Immediate Intervention - The "Reheat and Hold" Protocol
The first step is always to return to a single-phase solution.
Protocol:
-
Gently reheat the mixture until the oil completely redissolves, creating a clear, homogeneous solution.
-
Add a small amount of additional solvent (e.g., 5-10% of the initial volume) to slightly decrease the saturation level.
-
Hold the solution at this elevated temperature for a short period (10-15 minutes) to ensure all solute "memory" of the oil phase is erased.
Causality: Reheating dissolves the kinetically favored oil, while adding a small amount of solvent provides a larger operational window to avoid immediate re-precipitation upon cooling, giving the system a better chance to form stable nuclei for crystal growth.
Step 2: Controlled Cooling - The Key to Nucleation
Rapid cooling is a primary driver of oiling out. The next attempt must involve a much slower, controlled temperature reduction.
Protocol:
-
Insulate the flask (e.g., with glass wool or by placing it in a large, empty beaker to create an air jacket).
-
Allow the solution to cool slowly and undisturbed towards room temperature. The goal is to reduce the cooling rate to a few degrees per hour.
-
Avoid placing the flask directly in an ice bath from a high temperature.
Causality: Slow cooling maintains the system closer to equilibrium, allowing time for molecules to orient correctly and form stable crystal nuclei. This deliberate slowness favors the thermodynamically stable crystalline state over the kinetically trapped amorphous oil.
Step 3: If Oiling Persists - Solvent System Modification
If slow cooling still results in oiling, the solvent system itself is likely the root cause. The polarity and solvating power of the medium need adjustment.
Protocol Options:
-
Option A: Increase Polarity (If using a non-polar solvent).
-
Re-dissolve the oil by heating.
-
Add a more polar co-solvent (an "anti-solvent" in which the compound is less soluble) dropwise until the solution becomes faintly turbid.
-
Add a few drops of the primary solvent to redissolve the turbidity.
-
Proceed with the slow cooling protocol described in Step 2.
-
Example for N-(2-nitrophenyl)hexanamide: If crystallization from a solvent like toluene is failing, consider adding a small amount of a more polar solvent like ethyl acetate or even a trace of ethanol.
-
-
Option B: Decrease Polority (If using a polar solvent).
-
Follow the same procedure as Option A, but add a less polar co-solvent.
-
Example for N-(2-nitrophenyl)hexanamide: If crystallization from ethanol is failing, the addition of a non-polar co-solvent like hexanes or heptane can be effective.
-
Causality: Adjusting the solvent polarity alters the solubility curve of the compound. Adding an anti-solvent reduces the overall solubility, meaning that supersaturation is reached at a higher temperature where the molecule has more thermal energy to arrange into a crystal lattice, rather than forming a dense, cold oil.
Step 4: Advanced Techniques - Seeding and Scratching
If the above methods fail, inducing nucleation manually is the next logical step.
-
Seeding:
-
Cool the clear solution to a temperature slightly above where oiling was previously observed.
-
Add a very small amount (a few specks) of pure, crystalline N-(2-nitrophenyl)hexanamide (a "seed crystal").
-
If successful, the seed crystal will provide a template for further crystal growth.
-
Maintain the solution at this temperature for a period to allow growth, then continue slow cooling.
-
Expert Tip: If you have no seed crystals, save a small amount of the crude solid before the first crystallization attempt, or try to generate a small amount of solid by rapidly evaporating a tiny aliquot of the solution.
-
-
Scratching:
-
Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.
-
The microscopic imperfections on the glass provide high-energy sites that can act as nucleation points.
-
Causality: Both seeding and scratching overcome the kinetic barrier to nucleation. A seed crystal provides a pre-existing, perfect template for molecules to deposit onto in an ordered fashion. Scratching creates nucleation sites that lower the energy required for the initial crystal nucleus to form.
Summary of Troubleshooting Strategies
| Problem | Underlying Cause | Primary Solution | Secondary Actions |
| Oil forms upon cooling | High supersaturation; Rapid cooling | Reheat, add 5-10% more solvent, and cool slowly. | Insulate the vessel to ensure a very slow cooling rate. |
| Oiling persists with slow cooling | Inappropriate solvent polarity | Modify the solvent system by adding a co-solvent (anti-solvent). | Experiment with different solvent/anti-solvent ratios. |
| Solution becomes supersaturated but no crystals form | High kinetic barrier to nucleation | Induce nucleation via seeding with a pure crystal. | Scratch the inner surface of the flask with a glass rod. |
| Oil solidifies into an amorphous mass | Uncontrolled solidification from the oil phase | Reheat to dissolve, then treat the oil as a highly concentrated solution and attempt dilution or anti-solvent addition. | Vigorous agitation of the oil at a lower temperature may sometimes induce crystallization. |
Process Flow Diagram: Troubleshooting Oiling Out
The following diagram outlines the decision-making process when encountering an oiling out event during the crystallization of N-(2-nitrophenyl)hexanamide.
Caption: Energy pathways for crystallization vs. oiling out.
References
Validation & Comparative
A Guide to the Structural Landscape of Anilides: A Comparative Analysis of N-(2-nitrophenyl)hexanamide and its Congeners
Introduction
Anilides, compounds containing an acyl group attached to an aniline moiety, represent a cornerstone in medicinal chemistry and materials science. Their structural versatility, governed by the interplay of steric and electronic effects, dictates their biological activity and physicochemical properties. The conformation of the amide bond, the orientation of the phenyl ring, and the nature of intermolecular interactions are critical determinants of a molecule's function. This guide provides a detailed structural comparison of N-(2-nitrophenyl)hexanamide with structurally simpler anilides, namely acetanilide and N-(4-nitrophenyl)acetamide.
The primary focus is to elucidate the profound structural influence of the ortho-nitro substituent. This "ortho effect" introduces unique conformational constraints and hydrogen bonding patterns not observed in its parent or para-substituted counterparts. By leveraging experimental data from X-ray crystallography and insights from computational chemistry, this guide offers researchers and drug development professionals a comprehensive understanding of how subtle changes in substituent position can dramatically alter molecular architecture.
Methodologies for Structural Elucidation
A multi-faceted approach is essential for a complete understanding of molecular structure. The data and interpretations presented herein are derived from a combination of well-established experimental and computational techniques.
Experimental Methods
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate electron density maps and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.[3] Data is typically collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations, yielding a more accurate and detailed structural model.[4]
-
Spectroscopy (FTIR, NMR): While SC-XRD provides a static picture in the solid state, spectroscopic methods offer insights into molecular structure and dynamics in various phases.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of a molecule. The stretching frequencies of key functional groups, such as the amide C=O and N-H bonds, are sensitive to their chemical environment and involvement in hydrogen bonding.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the local electronic environment of atomic nuclei (typically ¹H and ¹³C). Chemical shifts and coupling constants can help determine the connectivity and conformation of molecules in solution.[6]
-
Computational Methods
-
Density Functional Theory (DFT): A powerful quantum mechanical modeling method used to predict molecular structures, energies, and other properties.[7][8] By optimizing the molecular geometry, DFT can provide valuable insights into the relative stabilities of different conformers and corroborate experimental findings.[9]
-
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal lattice.[10] By mapping properties onto a molecular surface, it provides a detailed picture of hydrogen bonds, van der Waals forces, and other close contacts that dictate crystal packing.
Structural Analysis of N-(2-nitrophenyl)hexanamide and its Analogs
Due to the limited availability of public crystallographic data for N-(2-nitrophenyl)hexanamide itself, we will utilize the crystal structure of N-(2-nitrophenyl)benzamide as a close and structurally relevant analog for comparative purposes.[11] The dominant structural features—the ortho-nitro group's interaction with the amide linkage—are preserved, providing a valid basis for comparison. The hexanamide chain primarily introduces aliphatic flexibility, which is secondary to the core conformational drivers discussed here.
The "Ortho Effect" Embodied: N-(2-nitrophenyl)benzamide
The structure of N-(2-nitrophenyl)benzamide reveals the dramatic influence of the ortho-nitro group. The most striking feature is the formation of a strong intramolecular N-H···O hydrogen bond between the amide proton and one of the oxygen atoms of the ortho-nitro group.[12][13] This interaction creates a stable, planar, six-membered ring (an S(6) ring motif) that severely restricts the conformation of the molecule.
This intramolecular hydrogen bond has several key consequences:
-
Enforces a trans-Amide Conformation: The amide bond (O=C-N-H) is locked in a trans conformation.
-
Induces Non-Planarity: Steric repulsion between the amide carbonyl oxygen and the nitro group, combined with the constraints of the hydrogen bond, forces the N-bonded nitrophenyl ring to twist significantly out of the plane of the amide group. In the case of 2-nitro-N-(2-nitrophenyl)benzamide, the dihedral angle between the N-bonded ring and the central amide fragment is 24.29°.[11]
-
Restricts Phenyl Ring Rotation: The hydrogen bond limits the rotational freedom of the nitrophenyl ring, stabilizing a specific rotamer.[13]
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Atom positions (approximate for 2D representation) N_amide [label="N", pos="0,0!", color="#4285F4"]; H_amide [label="H", pos="-0.4,-0.6!", fontcolor="#202124"]; C_carbonyl [label="C", pos="1.2,0.3!", fontcolor="#202124"]; O_carbonyl [label="O", pos="1.6,1.1!", color="#EA4335"]; C_chain [label="R", pos="2.1,-0.5!", fontcolor="#202124"]; // R = (CH2)4CH3 C1_ring [label="C", pos="-1.2,0.3!", fontcolor="#202124"]; C2_ring [label="C", pos="-1.6,1.4!", fontcolor="#202124"]; C3_ring [label="C", pos="-2.8,1.7!", fontcolor="#202124"]; C4_ring [label="C", pos="-3.6,0.9!", fontcolor="#202124"]; C5_ring [label="C", pos="-3.2,-0.2!", fontcolor="#202124"]; C6_ring [label="C", pos="-2.0,-0.5!", fontcolor="#202124"]; N_nitro [label="N", pos="-0.8,2.5!", color="#4285F4"]; O1_nitro [label="O", pos="-0.1,2.0!", color="#EA4335"]; O2_nitro [label="O", pos="-1.0,3.5!", color="#EA4335"];
// Bonds N_amide -- H_amide; N_amide -- C_carbonyl; N_amide -- C1_ring; C_carbonyl -- O_carbonyl [penwidth=2]; C_carbonyl -- C_chain; C1_ring -- C2_ring; C1_ring -- C6_ring; C2_ring -- C3_ring; C2_ring -- N_nitro; C3_ring -- C4_ring; C4_ring -- C5_ring; C5_ring -- C6_ring; N_nitro -- O1_nitro [penwidth=2]; N_nitro -- O2_nitro;
// Intramolecular H-bond H_amide -- O1_nitro [style=dashed, color="#34A853", label=" S(6) ring motif"]; } endom Caption: N-(2-nitrophenyl)hexanamide structure showing the key intramolecular N-H···O hydrogen bond.
Comparative Structural Analysis
To appreciate the unique features of the ortho-nitro anilide, it is essential to compare it with simpler analogs.
| Parameter | Acetanilide | N-(4-nitrophenyl)acetamide | N-(2-nitrophenyl)benzamide (Analog) |
| Substituent | None | para-NO₂ | ortho-NO₂ |
| Amide Conformation | trans | trans | trans (locked by H-bond) |
| Intramolecular H-bond | No | No | Yes (N-H···O-nitro) |
| Dihedral Angle (Ring-Amide) | ~38°[14] | ~15°[15] | ~24° (N-bonded ring)[11] |
| Key Intermolecular Bonds | N-H···O=C (chains)[14] | C-H···O[15] | N-H···O=C (chains) & C-H···O[11] |
| Crystal Packing | Chains of H-bonded molecules[14] | Sheets linked by C-H···O contacts | 3D network via N-H···O and C-H···O bonds[11] |
Acetanilide: The Unsubstituted Parent
Acetanilide serves as our baseline. Its crystal structure is characterized by molecules linked into chains by intermolecular N-H···O=C hydrogen bonds.[14] The molecule itself is not perfectly planar; the acetyl group is twisted out of the plane of the aniline portion by about 38°.[14] This twist is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric hindrance.
N-(4-nitrophenyl)acetamide: The Effect of a para-Substituent
Introducing a nitro group at the para position alters the electronic properties significantly but has a less dramatic steric impact compared to the ortho isomer. The strong electron-withdrawing nature of the para-nitro group enhances the delocalization of the nitrogen lone pair into the ring.[16] This increased resonance character leads to a more planar conformation, with the dihedral angle between the phenyl ring and the acetamide group being smaller than in acetanilide.[15] Unlike the ortho isomer, there is no possibility of intramolecular hydrogen bonding, so the crystal packing is dominated by intermolecular C-H···O interactions.[15]
Discussion: Causality of the Structural Differences
The stark contrast between the ortho-nitro anilide and the other compounds is a direct result of the "ortho effect," a combination of steric and electronic factors unique to this substitution pattern.
-
Steric Hindrance: The bulky nitro group at the ortho position creates significant steric repulsion with the adjacent amide group. This strain prevents the molecule from adopting a planar conformation, which would be electronically favorable for conjugation. Computational studies on substituted anilides confirm that ortho substituents force the aryl ring to rotate out of the amide plane.[8][17]
-
Intramolecular Hydrogen Bonding: The most critical factor is the formation of the N-H···O hydrogen bond. This interaction is energetically favorable and acts as a "conformational lock," holding the amide N-H and the ortho-nitro group in a fixed, coplanar arrangement. This is the primary reason for the observed planarity of the S(6) ring and the restricted rotation around the N-aryl bond.[13]
-
Electronic Effects: The nitro group is strongly electron-withdrawing (-I and -M effects), which reduces the electron density on the aniline nitrogen.[18] This would typically weaken any intermolecular hydrogen bonds donated by the N-H group. However, the formation of the stable intramolecular hydrogen bond becomes the overriding organizational force in the molecule's conformation.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} endom Caption: Workflow for the comparative structural analysis of anilides.
Conclusion
The structural analysis of N-(2-nitrophenyl)hexanamide, through its close analog, reveals a molecular architecture fundamentally dictated by the presence of the ortho-nitro group. Unlike acetanilide, which forms simple hydrogen-bonded chains, or N-(4-nitrophenyl)acetamide, where electronic effects promote planarity, the ortho-isomer is defined by a powerful intramolecular N-H···O hydrogen bond. This single interaction locks the local conformation, induces significant twisting between the phenyl ring and the amide plane, and ultimately governs the supramolecular assembly in the crystal lattice. This guide underscores the critical importance of substituent position in molecular design, demonstrating how a strategic placement can introduce predictable and dominant structural motifs, an insight of paramount importance for medicinal chemists and materials scientists aiming to control molecular conformation and solid-state properties.
Appendix: Experimental & Computational Protocols
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection & Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is identified under a microscope and mounted on a goniometer head using cryo-oil.[2]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[11]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[19]
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using a full-matrix least-squares method until the calculated and observed diffraction patterns show the best possible agreement. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[20]
Protocol 2: DFT Geometry Optimization
-
Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software. For molecules with known crystal structures, the crystallographic coordinates provide an excellent starting point.
-
Computational Method Selection: The calculation is set up using a specific level of theory. A common and reliable choice for organic molecules is the B3LYP functional with a basis set such as 6-31G(d).[8]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the coordinates of all atoms. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing a stable conformer.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies, which can be compared with experimental IR spectra.
-
Analysis: The optimized geometry (bond lengths, angles, dihedral angles) is analyzed and compared with experimental data. The calculated energy can be used to compare the relative stability of different isomers or conformers.
References
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Brown, C. J., & Corbridge, D. E. C. (1954). The crystal structure of acetanilide. Acta Crystallographica, 7(10), 711-716. [Link]
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Moreno-Fuquen, R., et al. (2025). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). IUCrData, 10(1). [Link]
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Wasserman, H. J., Ryan, R. R., & Layne, S. P. (1985). Structure of acetanilide (C8H9NO) at 113 K. Acta Crystallographica Section C: Crystal Structure Communications, 41(5), 783-785. [Link]
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Gavezzotti, A. (2003). Molecular structure of acetanilide in the crystal phase structure with atomic numbering scheme. ResearchGate. [Link]
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Gavezzotti, A. (2003). Crystal structure of acetanilide looking at the ac face, with molecular numbering scheme. ResearchGate. [Link]
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Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2009). N-(4-nitrophenyl)acetamide. Crystal Structure Report Archive, 1383. [Link]
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Smajlagić, A., et al. (2020). Morphological appearance of crystal N-(4-nitrophenyl) acetamide. ResearchGate. [Link]
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Douglas, C. J., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. The Journal of Organic Chemistry, 84(17), 10489-10500. [Link]
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Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide. ResearchGate. [Link]
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Rao, B. R., et al. (2023). Synthesis, SC XRD based Structure Elucidation, Supramolecular Assembly Exploration Via Hirshfeld Surface Analysis, Computational and QTAIM Study of Functionalized Anilide. Acta Chimica Slovenica, 70(2), 281-293. [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Biological Sciences, 11(1), 43-53. [Link]
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Khan, M. F. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal, 19(2), 170-178. [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]
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Unknown Author. (2025). Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. [Link]
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Venkateshwarlu, G., & Subrahmanyam, B. (1991). Conformational analysis of cinnamanilides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 769-773. [Link]
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Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]
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Unknown Author. (n.d.). 1 H NMR and IR spectroscopic data. ResearchGate. [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
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National Center for Biotechnology Information. (n.d.). Hexanamide. PubChem Compound Database. [Link]
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Ojala, W. H., et al. (n.d.). Intermolecular hydrogen-bonding interactions involving the nitro group. ResearchGate. [Link]
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Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o389–o390. [Link]
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Unknown Author. (n.d.). N-Substituted anilide derivatives and definitions of conformers. ResearchGate. [Link]
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Pozharski, E. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein & Cell, 3(7), 489–491. [Link]
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Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). X-ray crystallography. Molecular Pathology, 2(1), 1. [Link]
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Filo. (2025). What is the ortho effect of nitro group on aniline?. [Link]
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Hewitt, M., et al. (2013). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. Journal of Chemical Information and Modeling, 53(10), 2658–2668. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Kouam, S. F., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 5(10). [Link]
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Douglas, C. J., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. The Journal of Organic Chemistry, 84(17), 10489-10500. [Link]
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Palusiak, M., & Simon, K. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(4), 29. [Link]
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Krygowski, T. M., et al. (2025). Conjugation effects in a para-nitroaniline molecule and its structural non-rigidity. ResearchGate. [Link]
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Lee, D., et al. (2007). N-(2-Nitrophenyl)proline: An Intramolecular Hydrogen Bond Forming Reagent for the Determination of the Absolute Configuration of R-Chiral Primary Amines. Organic Letters, 9(19), 3853–3855. [Link]
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Kouam, S. F., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 5(10). [Link]
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Wikipedia. (n.d.). Amide. [Link]
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Lumen Learning. (n.d.). Amines and Amides. Chemistry for Majors. [Link]
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Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. [Link]
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Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. [Link]
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Saeed, A., & Simpson, J. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(4), 481-486. [Link]
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Saeed, A., & Simpson, J. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling N-{2-nitrophenyl}hexanamide
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, in-depth safety and handling protocols for N-{2-nitrophenyl}hexanamide, a compound whose specific toxicological properties are not extensively documented.
In the absence of a dedicated Safety Data Sheet (SDS), our safety paradigm is built upon a rigorous analysis of its constituent chemical moieties: the nitroaromatic group and the hexanamide side chain. This approach allows us to anticipate potential hazards and establish a robust personal protective equipment (PPE) and handling plan grounded in established chemical principles. Nitroaromatic compounds are known for their potential acute toxicity and organ-specific effects, while aliphatic amides can cause skin and eye irritation.[1][2][3][4] Therefore, we will proceed with a comprehensive level of caution.
Hazard Assessment: An Evidence-Based Approach
Understanding the "why" behind each safety protocol is critical. The required PPE is directly dictated by the anticipated hazards derived from the compound's structure.
| Potential Hazard | Associated Moiety | Rationale & Potential Effects | Authoritative Source |
| Acute Toxicity | 2-Nitrophenyl | Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3][5][6] They may cause damage to organs, particularly the blood.[3][7] | Sigma-Aldrich[3], Fisher Scientific[5] |
| Skin & Eye Irritation | Hexanamide & Nitrophenyl | Amides and nitro-compounds are frequently classified as skin and eye irritants, capable of causing redness, pain, and in severe cases, chemical burns.[1][2][4][8] | Metascience[2], CymitQuimica[8] |
| Respiratory Irritation | N/A (as a solid/aerosol) | Inhalation of fine dust or aerosols can cause irritation to the respiratory tract.[6][8][9] | Fisher Scientific[9], Pfaltz & Bauer[6] |
| Energetic Properties | 2-Nitrophenyl | Dinitro and trinitro compounds are known energetic materials.[10] While N-{2-nitrophenyl}hexanamide is a mono-nitro compound, caution is warranted. Avoid creating dust clouds and store away from heat or ignition sources.[10][11] | University of Georgia[11], Industry Best Practices[10] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a suggestion but a mandatory requirement for all personnel handling this compound. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.
| Protection Level | Required PPE | Specifications & Justification |
| Hand Protection | Double-gloving: Nitrile base glove with a thicker, chemical-resistant outer glove (e.g., Neoprene). | Nitrile gloves provide good dexterity and splash protection but should not be relied upon for prolonged contact.[12][13] Always inspect gloves before use and change them immediately upon suspected contamination.[14] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles are essential to protect against splashes and dust.[2][13][15] A face shield is mandatory when handling the solid (weighing) or when there is a risk of splashing or exothermic reaction.[12][13] All eyewear must meet ANSI Z87.1 standards.[12] |
| Body Protection | Flame-resistant (e.g., Nomex®) lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes. | The lab coat protects skin from accidental contact.[12] Natural fiber clothing (e.g., cotton) should be worn underneath.[12] Ensure no skin is exposed between the glove and the lab coat sleeve. |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (if handling solid outside a fume hood) or organic vapor cartridges. | Engineering controls (i.e., a chemical fume hood) are the primary line of defense.[11] If there is a risk of generating dust or aerosols and a fume hood is not available, respiratory protection is required.[11][15] Use must comply with a formal respiratory protection plan (per OSHA 29 CFR 1910.134).[5] |
Operational Workflow: From Preparation to Disposal
A systematic workflow minimizes the risk of exposure and contamination. This process should be followed without deviation for every procedure involving N-{2-nitrophenyl}hexanamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
